Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow processes. This method allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow process involves the nitration of the precursor compound followed by esterification under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: 7-(4-methoxy-3-aminophenyl)-7-oxoheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid.
Scientific Research Applications
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release the active carboxylic acid.
Comparison with Similar Compounds
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate can be compared with similar compounds such as:
4-Methoxy-3-nitroacetophenone: This compound shares the methoxy and nitro groups but differs in its overall structure and applications.
Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Another compound with similar functional groups but different reactivity and uses.
Properties
IUPAC Name |
ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-3-23-16(19)8-6-4-5-7-14(18)12-9-10-15(22-2)13(11-12)17(20)21/h9-11H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPZCNKTTQSXIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645843 |
Source
|
Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-95-7 |
Source
|
Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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